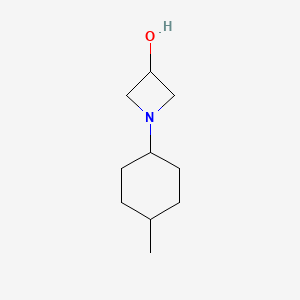

1-(4-Methylcyclohexyl)azetidin-3-ol

Description

Significance of Azetidine (B1206935) Scaffolds in Organic Chemistry and Chemical Biology

The azetidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous bioactive molecules and approved drugs. rsc.orgresearchgate.net Its rigid, three-dimensional structure can facilitate potent and selective interactions with biological targets. nih.gov The presence of the nitrogen atom offers a handle for synthetic modification and can act as a basic center, influencing the pharmacokinetic properties of a molecule. nih.gov

In organic synthesis, azetidines are versatile building blocks. Their ring strain can be harnessed for various chemical transformations, including ring-opening and ring-expansion reactions, providing access to a diverse range of more complex nitrogen-containing compounds. ub.bwrsc.orgrsc.org The development of methods to synthesize and functionalize azetidines has enabled the creation of extensive chemical libraries for high-throughput screening in drug discovery programs. nih.govacs.org The strategic incorporation of the azetidine moiety has been shown to improve the potency and pharmacokinetic profiles of drug candidates compared to analogs with larger heterocyclic rings. nih.gov

Table 1: Examples of Marketed Drugs Featuring the Azetidine Scaffold

| Drug Name | Therapeutic Area | Role of Azetidine Moiety |

|---|---|---|

| Azelnidipine | Antihypertensive | A key component of the dihydropyridine (B1217469) structure, influencing its calcium channel blocking activity. rsc.org |

| Cobimetinib | Anticancer | Acts as a mitogen-activated protein kinase (MEK) inhibitor. rsc.org |

| Ximelagatran | Anticoagulant | The azetidine ring is part of the structure of this direct thrombin inhibitor. rsc.org |

| Baricitinib | Rheumatoid Arthritis | The azetidin-3-ol (B1332694) core is a crucial intermediate in its synthesis. hsppharma.com |

Overview of Azetidinols as Unique Heterocyclic Systems

Within the broader class of azetidines, azetidinols, which contain a hydroxyl group on the four-membered ring, are particularly noteworthy. The azetidin-3-ol scaffold, specifically, presents a unique combination of a polar hydroxyl group and a basic nitrogen atom within a constrained cyclic system. This arrangement of functional groups in a defined spatial orientation makes azetidin-3-ols valuable intermediates in organic synthesis. nih.govresearchgate.net

The synthesis of the azetidin-3-ol core can be achieved through several routes. Common methods include the reduction of the corresponding azetidin-3-ones, the intramolecular cyclization of 1,3-aminoalcohols or their derivatives, and the aminolysis of epoxy amines. wikipedia.orgnih.govgoogle.comchemicalbook.com The choice of synthetic strategy often depends on the desired substitution pattern and stereochemistry.

The unique chemical properties of azetidin-3-ols have led to their use in innovative applications. For instance, azetidin-3-ol hydrochloride has been utilized as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as a component of proteolysis-targeting chimeras (PROTACs). medchemexpress.com The reactivity of the azetidinol (B8437883) ring system, particularly its susceptibility to ring-opening reactions under certain conditions, further expands its synthetic utility. nih.govacs.org

Table 2: Selected Synthetic Routes to the Azetidin-3-ol Scaffold

| Starting Material | Key Reaction Type | Description |

|---|---|---|

| cis-3,4-Epoxy amines | Intramolecular aminolysis | Lanthanide-catalyzed regioselective ring closure to form the azetidine ring. nih.gov |

| Epoxy halide and a primary amine | Cyclization of addition product | Reaction of an epoxy halide with a primary amine followed by cyclization in an aqueous medium. google.com |

| N-Boc-3-hydroxyazetidine | Deprotection | Removal of the Boc protecting group from N-Boc-azetidin-3-ol using trifluoroacetic acid. chemicalbook.com |

| 3-Amino-1-propanol | Multi-step synthesis | A sequence of reactions to construct the azetidine ring from an acyclic precursor. wikipedia.org |

Research Context of Substituted Azetidinols, with a Focus on 1-(4-Methylcyclohexyl)azetidin-3-ol

The substituent on the azetidine nitrogen (N-substituent) plays a critical role in modulating the physicochemical and pharmacological properties of azetidinol-containing molecules. nih.govmdpi.commdpi.com By varying the N-substituent, chemists can fine-tune properties such as lipophilicity, solubility, metabolic stability, and target-binding affinity.

The compound This compound features a 4-methylcyclohexyl group attached to the azetidine nitrogen. This substituent is a non-aromatic, lipophilic group. The introduction of such a moiety is a common strategy in medicinal chemistry to increase the lipophilicity of a compound, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

While specific research on this compound is not extensively documented in the public domain, its structure can be understood within the broader context of N-substituted azetidinols and their applications. The table below provides examples of different N-substituents on azetidine rings and their associated biological or chemical context, offering a framework for postulating the potential utility of the this compound scaffold.

Table 3: Examples of N-Substituents on Azetidine Scaffolds and Their Context

| N-Substituent | Core Scaffold | Research Context/Application | Reference(s) |

|---|---|---|---|

| Aryl groups | Azetidin-2-one (B1220530) | Investigated for anticancer and antibacterial activities. mdpi.comnih.gov | mdpi.com, nih.gov |

| Benzothiazole derivatives | Azetidin-2-one | Synthesized and evaluated for antibacterial properties. mdpi.comresearchgate.net | mdpi.com, researchgate.net |

| Sulfonamide-containing moieties | Azetidin-2-one | Explored for antibacterial and antioxidant potential. ijsr.netresearchgate.net | ijsr.net, researchgate.net |

| tert-Butyl group | Azetidin-3-ol | Used as a protecting group and as a bulky substituent in synthetic intermediates. google.com | google.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylcyclohexyl)azetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-8-2-4-9(5-3-8)11-6-10(12)7-11/h8-10,12H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVRXQYINMQJIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)N2CC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Methylcyclohexyl Azetidin 3 Ol and Substituted Azetidinols

Classical and Contemporary Approaches to Azetidine (B1206935) Ring Construction

The formation of the azetidine core can be achieved through various bond-forming strategies, primarily involving the formation of a carbon-nitrogen (C-N) or a carbon-carbon (C-C) bond to close the four-membered ring. magtech.com.cn

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving a nucleophilic nitrogen atom attacking an electrophilic carbon center within the same molecule to form the heterocyclic ring. frontiersin.org

One of the most established methods for constructing the azetidin-3-ol (B1332694) core is the intramolecular cyclization of a γ-aminoalcohol derivative. A common and efficient route begins with the reaction of an amine, such as 4-methylcyclohexylamine (B30895), with epichlorohydrin (B41342). This initial reaction opens the epoxide ring to form a 1-chloro-3-(alkylamino)propan-2-ol intermediate. Subsequent treatment of this γ-haloamine with a base induces an intramolecular S_N2 reaction, where the nitrogen atom displaces the chloride, yielding the desired N-substituted azetidin-3-ol.

This two-step, one-pot synthesis is highly effective for a wide range of primary and secondary amines. The choice of base and solvent is crucial for optimizing the yield of the cyclization step. For less nucleophilic amines, a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) may be required to facilitate the ring closure. rsc.org

Recent advancements have demonstrated the utility of Lewis acids in promoting the intramolecular aminolysis of epoxides. For instance, lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to catalyze the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, providing a novel and high-yielding route to functionalized azetidines. nih.govfrontiersin.org This method tolerates a variety of functional groups, including acid-sensitive ones like Boc and TBS ethers. frontiersin.org

| Precursor Type | Key Reagents | Product | Typical Yield | Reference |

|---|---|---|---|---|

| γ-Haloamine | Base (e.g., NaOH, K₂CO₃, LiHMDS) | N-Substituted Azetidin-3-ol | Good to High | rsc.org |

| cis-3,4-Epoxy amine | La(OTf)₃ (catalyst) | Substituted Azetidin-3-ol | High | nih.govfrontiersin.org |

Reductive cyclization offers an alternative pathway to the azetidine scaffold. While less common for the direct synthesis of azetidin-3-ols, it is a valid strategy for other substituted azetidines. This method can involve the reduction of β-haloalkylimines or the cyclization of intermediates derived from β-amino ketones. magtech.com.cn For example, Zr-catalyzed reactions of ethylmagnesium chloride with imines can produce C,N-dimagnesiated compounds that, upon further reaction, can yield azetidines. organic-chemistry.org

A more modern approach involves the cyclization of homoallylamines, which are amines containing a double bond at the C4-C5 position. Electrophilic activation of the double bond by a halogen source, such as N-bromosuccinimide (NBS) or iodine, generates a halonium ion intermediate. researchgate.net This intermediate is then trapped intramolecularly by the nitrogen atom to form the four-membered ring, typically resulting in a 3-(halomethyl)azetidine derivative. This product can be further functionalized to introduce the desired hydroxyl group. Reagents like tert-butyl hypoiodite (B1233010) have also proven effective for the cyclization of N-alkenylsulfonamides to yield various saturated N-heterocycles, including azetidines. organic-chemistry.org

| Starting Material | Activating Reagent | Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Homoallylamine | NBS, I₂ | Halonium ion | 3-(Halomethyl)azetidine | researchgate.net |

| N-Alkenylsulfonamide | tert-Butyl hypoiodite | - | N-Sulfonylazetidine | organic-chemistry.org |

Intermolecular cycloadditions provide a powerful means of constructing the azetidine ring by combining two separate molecular fragments in a single step.

The [2+2] cycloaddition is a prominent method for forming four-membered rings. The most famous example leading to an azetidine-related structure is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one). mdpi.com The mechanism proceeds through a zwitterionic intermediate, which undergoes a conrotatory electrocyclization to yield the cycloadduct. mdpi.com While this method directly produces β-lactams, these can be subsequently reduced to afford the corresponding azetidines. magtech.com.cn

More recent developments have focused on photochemical [2+2] cycloadditions. researchgate.net Visible-light-mediated reactions between imines (or their precursors, like oximes) and alkenes, often catalyzed by an iridium photocatalyst, have emerged as a mild and general protocol for synthesizing highly functionalized azetidines. springernature.comchemrxiv.orgrsc.org These methods are attractive due to their operational simplicity and tolerance for a wide range of functional groups. chemrxiv.org The reaction is believed to proceed via a triplet energy transfer mechanism. chemrxiv.org For example, the Schindler group has developed intermolecular [2+2] photocycloadditions between oximes and alkenes enabled by visible-light triplet energy transfer to access diverse azetidine structures. springernature.com

Intermolecular Cycloaddition Reactions

Aza-Paternò-Büchi Reactions

The aza-Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene, representing one of the most direct and atom-economical routes to synthesize the azetidine core. nih.govchemrxiv.orgrsc.org This reaction involves the excitation of an imine to its triplet state, which then undergoes cycloaddition with an alkene to form the four-membered azetidine ring. researchgate.net

Historically, the application of this reaction has been hampered by challenges, particularly the inefficient E/Z isomerization of acyclic imine precursors upon irradiation, which competes with the desired cycloaddition pathway. nih.gov Consequently, many successful examples have utilized cyclic imines to prevent this undesired relaxation pathway. nih.gov However, recent advancements have expanded the reaction's scope. Innovations include the use of visible-light-mediated triplet energy transfer catalysis, which has enabled the successful use of previously challenging acyclic oximes and alkenes to produce monocyclic azetidines. chemrxiv.orgnih.gov This modern approach relies on matching the frontier molecular orbital energies of the alkene and the acyclic imine equivalent, overcoming previous limitations and broadening the synthetic utility of the aza-Paternò-Büchi reaction for creating diverse azetidine structures. nih.gov

Ring Contraction and Expansion Approaches

Ring contraction and expansion strategies provide alternative pathways to the azetidine ring system, utilizing readily available cyclic precursors.

Reduction of β-Lactams to Azetidines

The reduction of β-lactams (azetidin-2-ones) presents a viable method for the synthesis of the saturated azetidine ring. This transformation involves the conversion of the amide carbonyl group within the β-lactam ring into a methylene (B1212753) group (CH₂). This approach is significant because of the vast number of synthetic methods available for creating substituted β-lactams, such as the Staudinger reaction (a cycloaddition between a ketene and an imine). mdpi.comcore.ac.uk Once the desired substituted β-lactam is formed, a subsequent reduction step can yield the corresponding azetidine. For instance, a 3-hydroxy-β-lactam could theoretically be reduced to a 3-hydroxyazetidine, providing a two-step route to the target scaffold from different starting materials. researchgate.net

Transformations from Aziridines and Oxiranes

Both aziridines and oxiranes are high-energy, three-membered heterocyclic compounds that serve as versatile building blocks in organic synthesis due to their significant ring strain (approximately 26-27 kcal/mol). nih.govresearchgate.net This inherent strain facilitates a variety of ring-opening and ring-expansion reactions. The transformation of these three-membered rings into four-membered azetidines is a known synthetic strategy. Aziridines, which are nitrogen-containing three-membered rings, can be conceptually expanded to the azetidine system through the incorporation of a one-carbon unit. Similarly, oxiranes (epoxides) can be used in reactions with nitrogen nucleophiles to build more complex nitrogen-containing molecules, including azetidines, through multi-step sequences that involve ring-opening followed by cyclization. nih.gov The reactivity of these precursors is highly dependent on the substituents on the ring; for example, aziridines with electron-withdrawing groups on the nitrogen ("activated" aziridines) exhibit different reactivity profiles compared to those with electron-donating groups ("non-activated"). nih.govbaranlab.org

Targeted Synthesis of Azetidin-3-ol Architectures

More direct methods have been developed that specifically target the azetidin-3-ol structure, often by constructing the ring from acyclic components.

Routes Involving Epichlorohydrin and Hindered Primary Amines

A highly effective and direct route to 3-hydroxyazetidines involves the reaction of epichlorohydrin with primary amines. acs.org For the synthesis of 1-(4-methylcyclohexyl)azetidin-3-ol, 4-methylcyclohexylamine would serve as the primary amine. The mechanism proceeds through a domino reaction sequence. First, the primary amine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring of epichlorohydrin, leading to its opening and the formation of a chlorohydrin amino alcohol intermediate. acs.orggoogle.com This is followed by an intramolecular cyclization, where the nitrogen atom displaces the chloride in an SN2 reaction, forming the four-membered azetidine ring. acs.org The use of hindered primary amines is well-tolerated in this reaction. The process is often carried out in a polar solvent like water or ethanol, which helps to activate the epichlorohydrin and stabilize the resulting azetidinium salt intermediate. acs.org A final treatment with a base neutralizes the salt to afford the desired 1-substituted azetidin-3-ol. google.com

Table 1: Overview of Synthetic Strategies for Azetidinols

| Reaction Type | Key Starting Materials | Brief Description | Reference(s) |

|---|---|---|---|

| Aza-Paternò-Büchi Reaction | Imine, Alkene | Photochemical [2+2] cycloaddition to form the azetidine ring. | nih.govrsc.org |

| β-Lactam Reduction | Substituted β-Lactam | Reduction of the amide carbonyl in an azetidin-2-one (B1220530) to a methylene group. | researchgate.net |

| Ring Expansion | Aziridine or Oxirane | Utilization of strained three-membered rings to build the four-membered azetidine scaffold. | nih.govresearchgate.net |

| Epichlorohydrin Route | Epichlorohydrin, Primary Amine | Domino reaction involving epoxide opening followed by intramolecular cyclization. | acs.orggoogle.com |

Metal-Catalyzed Reductive Couplings to Azetidinols

Metal-catalyzed reactions offer another sophisticated approach to constructing azetidinol (B8437883) frameworks. Specifically, cyclometalated iridium-PhanePhos complexes have been shown to be effective catalysts for the enantioselective reductive coupling of N-acyl-azetidinones with 2-substituted dienes. nih.gov In this process, 2-propanol serves as the terminal reductant. The reaction results in the formation of branched homoallylic azetidinols with excellent control over both regioselectivity and enantioselectivity. nih.gov This method is significant as it constructs a new carbon-carbon bond at the carbonyl carbon of the azetidinone without causing cleavage of the strained four-membered ring. nih.gov The resulting products, such as azetidinol 5d mentioned in one study, incorporate structural features found in pharmacologically active molecules like Lasmiditan, demonstrating the utility of this method in creating complex, drug-like compounds. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-methylcyclohexylamine |

| Azetidin-2-one (β-Lactam) |

| Aziridine |

| Epichlorohydrin |

| Lasmiditan |

| N-acyl-azetidinone |

| Oxirane |

Advanced Synthetic Strategies and Stereocontrol in Azetidine and Azetidinol Synthesis

Control of stereochemistry is paramount in modern medicinal chemistry. For azetidinols, which contain at least one stereocenter at the C3 position, advanced strategies are required to produce specific stereoisomers.

Stereoselective and Enantioselective Methodologies

A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is a cornerstone of asymmetric synthesis and is applicable to the formation of chiral azetidinols. wikipedia.orgnumberanalytics.com

Evans' oxazolidinone auxiliaries, for example, are widely used to direct stereoselective aldol (B89426) reactions, which can be a key step in a synthetic sequence leading to chiral building blocks for azetidinols. core.ac.uk While introducing additional steps for attachment and removal, chiral auxiliaries are often reliable, and the resulting diastereomeric products can be purified to achieve high stereochemical fidelity. core.ac.uk

In addition to substrate-controlled methods using auxiliaries, catalyst-controlled reactions have emerged as a highly efficient alternative. Chiral catalysts, including those derived from azetidine itself, can engender asymmetry in a variety of chemical transformations. researchgate.net For example, new chiral organocatalysts derived from the ring-opening of chiral aziridines have proven highly efficient for direct asymmetric aldol reactions, producing chiral adducts that can be converted into chiral azetidine rings. nih.gov Similarly, chiral C2-symmetric 2,4-disubstituted azetidines have been synthesized and used as ligands in the catalytic asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net

Diastereoselective synthesis aims to produce one diastereomer of a product in preference to others. This can be achieved by controlling the reaction pathway based on the steric and electronic properties of the substrate and reagents.

An effective diastereoselective method for azetidine synthesis involves the iodine-mediated cyclization of homoallyl amines. nih.gov This reaction proceeds at room temperature via a 4-exo trig cyclization to deliver cis-2,4-disubstituted iodo-azetidines. The relative stereochemistry of these products has been confirmed by NMR spectroscopy and X-ray crystallography. The resulting iodo-azetidines can be further functionalized through nucleophilic displacement of the iodine, providing access to a range of substituted azetidines with complete stereocontrol. nih.gov

The Norrish-Yang photocyclization itself can also exhibit diastereoselectivity. The irradiation of aminoketones can lead to mixtures of cis and trans azetidinol isomers, with the diastereoselectivity and yields being dependent on the specific substituents on the starting material. researchgate.net

Modern Catalytic Approaches

Recent advances in photoredox catalysis have opened new avenues for azetidine synthesis. One such innovation is the copper-catalyzed photoinduced anti-Baldwin radical cyclization. nih.govugent.be This method allows for the construction of the azetidine ring from ynamide precursors via a 4-exo-dig cyclization pathway—a process that is generally disfavored according to Baldwin's rules. researchgate.net

The reaction is typically mediated by a heteroleptic copper complex under visible light irradiation in the presence of an amine co-reductant. nih.govresearchgate.net This system facilitates the smooth cyclization of a range of ynamides to their corresponding azetidines with excellent control over the regioselectivity. ugent.be The process is notable for its efficiency, functional group tolerance, and its ability to construct azetidine scaffolds that may possess vicinal tertiary-quaternary or even quaternary-quaternary centers. researchgate.netnih.gov This radical cascade cyclization represents a significant step forward in synthesizing structurally complex azetidines from readily available starting materials like aliphatic amines and alkynes. nih.govthe-innovation.org

Table 2: Overview of Modern Catalytic Azetidine Synthesis

| Method | Catalyst System | Precursor | Key Feature | Product | Reference |

| Photoinduced Radical Cyclization | Copper Complex / Visible Light | Ynamides | Anti-Baldwin 4-exo-dig cyclization | Substituted Azetidines | nih.gov, ugent.be, researchgate.net |

| Radical Annulation | Copper Complex / Visible Light | Aliphatic Amines and Alkynes | [3+1] radical cascade | Substituted Azetidines | the-innovation.org, nih.gov |

Lanthanoid(III)-Catalyzed Regioselective Intramolecular Aminolysis

A novel and efficient method for the synthesis of azetidines involves the Lanthanoid(III)-catalyzed intramolecular aminolysis of epoxy amines. nih.govbohrium.com Specifically, Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been identified as an effective catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, leading to the formation of azetidines in high yields. nih.gov This reaction is notable for its tolerance of various functional groups, including those that are sensitive to acid or possess Lewis basic sites. nih.govbohrium.com

The process is a powerful strategy for creating specific polar functional groups in a three-dimensional arrangement, which is crucial for the bioactive function of organic molecules. nih.gov The challenge in the aminolysis of epoxides often lies in the high basicity of the amine nucleophile, which can quench the acid catalyst needed to activate the epoxide. nih.gov However, lanthanoid(III) triflates have been shown to overcome this issue, acting as excellent catalysts for the regioselective ring-opening of epoxides. nih.govbohrium.com

Research has demonstrated that while La(OTf)₃-catalyzed aminolysis of trans-3,4-epoxy amines yields pyrrolidines, the reaction with cis-3,4-epoxy amines selectively produces azetidines. nih.gov This C3-selective aminolysis was also successful with a styrene (B11656) oxide-type 3,4-epoxy amine, where the C4 position is a benzylic position. nih.gov Computational studies suggest that the coordination of the lanthanum(III) catalyst to the substrate and/or product is responsible for this difference in regioselectivity between the cis and trans isomers. nih.gov

The optimal conditions for this reaction were identified using a model substrate, cis-3,4-epoxy amine, which was prepared from cis-3-hexen-1-ol. nih.gov The study evaluated the impact of various substituents on the amino group and found that azetidine formation proceeded smoothly in most cases. bohrium.com

Table 1: Lanthanoid(III)-Catalyzed Azetidine Synthesis

| Substrate | Catalyst | Product | Key Finding | Citation |

|---|---|---|---|---|

| cis-3,4-Epoxy amines | La(OTf)₃ | Azetidines | High yields and tolerance of various functional groups. | nih.govbohrium.com |

| trans-3,4-Epoxy amines | La(OTf)₃ | Pyrrolidines | Demonstrates stereospecificity of the reaction outcome. | nih.gov |

| Styrene oxide-type 3,4-epoxy amine | La(OTf)₃ | Azetidine | C3-selective aminolysis occurs even with a benzylic C4. | nih.gov |

Palladium-Mediated C-H Activation and C-N Bond Formation

Palladium-catalyzed intramolecular amination of unactivated C-H bonds represents a significant advancement in the synthesis of azetidines. acs.orgorganic-chemistry.org This methodology allows for the transformation of γ-C(sp³)–H bonds into C–N bonds, effectively forming the azetidine ring. organic-chemistry.org The use of a picolinamide (B142947) (PA) directing group on the amine substrate is crucial for this process. acs.orgorganic-chemistry.org

This synthetic route is valued for its efficiency, featuring relatively low catalyst loading, the use of inexpensive reagents, and convenient operating conditions. acs.orgorganic-chemistry.org The selectivity of the reaction is often predictable, making it a reliable tool in organic synthesis. acs.orgorganic-chemistry.org The process operates through a proposed Pd(II)/Pd(IV) catalytic cycle and can yield azetidines with high diastereoselectivity. organic-chemistry.org

Detailed kinetic and computational studies have been conducted to elucidate the mechanism of palladium-catalyzed C–H activation aziridination, which provides insights applicable to azetidine synthesis. acs.org These studies have led to improved reaction conditions, such as the beneficial role of acetic acid in controlling off-cycle intermediates, which allows for lower catalyst loadings and higher yields. acs.org The regioselectivity of the cyclopalladation step is believed to be controlled by electronic factors. acs.org

A continuous-flow synthesis method has also been developed for the palladium-catalyzed C(sp³)–H activation to form aziridines, a strategy that could be adapted for azetidine synthesis. nih.gov This highlights the potential for developing more efficient and scalable processes for these valuable heterocycles. nih.gov

Table 2: Palladium-Mediated Azetidine Synthesis

| Substrate Type | Catalyst System | Key Feature | Outcome | Citation |

|---|---|---|---|---|

| Picolinamide (PA) protected amines | Palladium catalyst | Intramolecular amination of γ-C(sp³)–H bonds | High diastereoselectivity, predictable selectivity | acs.orgorganic-chemistry.org |

| Aliphatic amines | Palladium catalyst | C–H activation | Formation of aziridines, with mechanistic insights applicable to azetidines | acs.org |

| N/A | Palladium catalyst | Continuous-flow C(sp³)–H activation | Potential for efficient, scalable synthesis | nih.gov |

Multi-component Reaction Approaches for Azetidine Derivatives

Multi-component reactions (MCRs) offer a powerful and efficient pathway to generate complex molecular frameworks like azetidines from simple, readily available starting materials. nih.govacs.org These reactions are highly desirable in medicinal chemistry and drug discovery for their ability to rapidly build diverse compound libraries. nih.gov

One notable MCR involves a copper-catalyzed reaction of terminal alkynes, sulfonyl azides, and carbodiimides. acs.org This method produces functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields under very mild conditions and without the need for a base. acs.org The proposed mechanism for this transformation is a [2 + 2] cycloaddition. acs.org

Another innovative multi-component approach leverages the strain-release reactivity of azabicyclo[1.1.0]butanes (ABB). nih.gov A four-component synthesis has been developed where three different electrophilic partners are added sequentially to azabicyclo[1.1.0]butyl-lithium. nih.gov This sequence, involving a acs.orgacs.org-Brook rearrangement, allows for the modular and highly flexible synthesis of 1,3,3-trisubstituted azetidines. nih.gov The utility of this method was showcased in a concise, 4-step synthesis of a known EP2 receptor antagonist. nih.gov

Furthermore, a dual copper/photoredox catalysis system has been employed for the allylation of azabicyclo[1.1.0]butanes in a multi-component reaction to access functionalized azetidines. thieme-connect.de This method is particularly useful for preparing derivatives that feature a C3 all-carbon quaternary center, which can be advantageous in drug design by avoiding chirality at that position. thieme-connect.de

Table 3: Multi-component Reactions for Azetidine Synthesis

| Reaction Type | Components | Catalyst | Product | Citation |

|---|---|---|---|---|

| Three-component | Terminal alkynes, sulfonyl azides, carbodiimides | Copper(I) iodide | 2-(sulfonylimino)-4-(alkylimino)azetidines | acs.org |

| Four-component | Azabicyclo[1.1.0]butyl-lithium, acyl silane, two other electrophiles | None specified | 1,3,3-Trisubstituted azetidines | nih.gov |

| Multi-component | Azabicyclo[1.1.0]butanes, 1,3-butadiene, TMS-CN | Copper/Photoredox | Azetidines with C3 all-carbon quaternary centers | thieme-connect.de |

Advanced Spectroscopic and Structural Elucidation of 1 4 Methylcyclohexyl Azetidin 3 Ol and Azetidine Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing granular insight into the chemical environment of magnetically active nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a foundational map of the molecule's carbon-hydrogen framework. In the ¹H NMR spectrum of an N-substituted azetidin-3-ol (B1332694), distinct signals correspond to the protons on the azetidine (B1206935) ring, the substituent at the nitrogen atom, and the hydroxyl group. For 1-(4-methylcyclohexyl)azetidin-3-ol, the protons on the azetidine ring typically appear as multiplets in the region of δ 2.5-4.5 ppm. The methine proton attached to the hydroxyl-bearing carbon (C3) is often observed as a multiplet around δ 4.2-4.5 ppm. The protons on the nitrogen-adjacent carbons (C2 and C4) resonate at different chemical shifts due to their environment. The 4-methylcyclohexyl group presents a complex series of signals, including a characteristic signal for the methyl group protons.

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom. researchgate.net The carbons of the azetidine ring in N-substituted azetidin-3-ols have characteristic chemical shifts. The carbon bearing the hydroxyl group (C3) is typically found in the δ 60-70 ppm range, while the carbons adjacent to the nitrogen (C2 and C4) are deshielded and appear in the δ 50-60 ppm range. The chemical shifts of the 4-methylcyclohexyl group carbons provide further structural confirmation.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Azetidine Derivatives Interactive data table available online.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Azetidine Ring CH₂ | 2.5 - 3.8 |

| ¹H | Azetidine Ring CH-OH | 4.2 - 4.5 |

| ¹H | Cyclohexyl Ring CH | 1.0 - 2.6 |

| ¹H | Cyclohexyl CH₃ | ~0.9 |

| ¹³C | Azetidine Ring C-OH | 60 - 70 |

| ¹³C | Azetidine Ring C-N | 50 - 60 |

| ¹³C | Cyclohexyl Ring Carbons | 20 - 40 |

Note: Specific chemical shifts can vary based on solvent and substitution patterns.

While 1D NMR provides information on chemical shifts and multiplicities, 2D NMR techniques are crucial for unambiguously establishing atomic connectivity and stereochemical relationships. mdpi.com Techniques such as Correlation Spectroscopy (COSY) reveal ¹H-¹H coupling networks, allowing for the tracing of proton-proton connections throughout the molecule, for instance, within the cyclohexyl ring and between adjacent protons on the azetidine ring.

Nitrogen-15 (¹⁵N) NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atom within the azetidine ring. mdpi.comacs.org The chemical shift of the ¹⁵N nucleus is sensitive to factors such as hybridization, substitution, and protonation state. For tertiary aliphatic amines like this compound, the ¹⁵N chemical shift typically falls within the range of 10 to 100 ppm relative to a nitromethane (B149229) standard. science-and-fun.de The specific chemical shift can provide valuable information about the electron density at the nitrogen atom and can be used to study interactions such as hydrogen bonding involving the nitrogen lone pair. researchgate.net Studies have shown correlations between ¹⁵N chemical shifts and the reactivity of amines. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be characterized by several key absorption bands. A broad and prominent peak in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aliphatic cyclohexane (B81311) and azetidine rings typically appear in the 2850-3000 cm⁻¹ range. The C-N stretching vibration of the tertiary amine within the azetidine ring usually gives rise to a moderate absorption band in the 1000-1200 cm⁻¹ region. Finally, the C-O stretching vibration of the secondary alcohol would be observed around 1050-1150 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for this compound Interactive data table available online.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 3600 (broad) | O-H Stretch | Alcohol |

| 2850 - 3000 | C-H Stretch | Alkane (Cyclohexyl & Azetidine) |

| 1000 - 1200 | C-N Stretch | Tertiary Amine (Azetidine) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. nih.gov For this compound (C₁₀H₁₉NO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the molecular formula.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion and its fragments. The fragmentation pattern provides a "fingerprint" of the molecule. miamioh.edu Common fragmentation pathways for N-substituted azetidines involve cleavage of the bonds adjacent to the nitrogen atom and within the substituent. For this compound, characteristic fragments would likely arise from the loss of the hydroxyl group, cleavage of the azetidine ring, and fragmentation of the methylcyclohexyl substituent. Analysis of these fragments helps to piece together the structure of the original molecule. mdpi.commdpi.com

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.gov This technique can unambiguously establish both the absolute and relative stereochemistry of chiral centers within the molecule. For this compound, which contains multiple stereocenters (at C3 of the azetidine ring and C1 and C4 of the cyclohexane ring), obtaining a single crystal suitable for X-ray diffraction would provide precise information on the spatial arrangement of all atoms. acs.org

The analysis of the diffraction data yields a detailed molecular model, including bond lengths, bond angles, and torsional angles. This information confirms the connectivity established by NMR and reveals the conformation of both the azetidine and cyclohexane rings. For instance, it would show whether the substituents on the cyclohexane ring are in axial or equatorial positions and the relative orientation of the hydroxyl group on the azetidine ring with respect to the cyclohexyl group. The resulting crystal structure provides the most complete and accurate picture of the molecule's solid-state conformation. nih.gov

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

The determination of the enantiomeric purity of chiral molecules is a critical aspect of synthetic and medicinal chemistry. For a compound such as this compound, which contains a stereocenter at the C3 position of the azetidine ring, and potentially others in the 4-methylcyclohexyl group, establishing the enantiomeric excess (e.e.) is paramount. Chiroptical spectroscopy, which encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light, provides a powerful tool for this purpose. The primary methods used in this context are Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) spectroscopy.

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. nih.gov This differential absorption, known as ellipticity, is plotted as a function of wavelength. nih.gov Enantiomers, being non-superimposable mirror images, will produce CD spectra that are equal in magnitude but opposite in sign. This characteristic allows for the quantitative determination of the enantiomeric composition of a sample. By comparing the CD signal of a sample of unknown enantiomeric purity to that of a pure enantiomer, the enantiomeric excess can be calculated. The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers.

In practice, a calibration curve is often constructed using samples of known enantiomeric composition. hindsinstruments.com The CD response, typically the ellipticity at a specific wavelength (λmax), is plotted against the known enantiomeric excess. This allows for the determination of the e.e. of an unknown sample by measuring its CD signal and interpolating from the calibration curve. High-Performance Liquid Chromatography coupled with a CD detector (HPLC-CD) is a particularly effective technique, as it allows for the simultaneous separation of the analyte from other compounds and the determination of its enantiomeric purity. nih.govnih.gov

Vibrational Circular Dichroism (VCD) spectroscopy is a related technique that measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to vibrational transitions within the molecule. acs.org VCD is particularly powerful for determining the absolute configuration of chiral molecules by comparing the experimentally measured spectrum to a theoretically calculated spectrum for a specific enantiomer. acs.org For a molecule like this compound, computational modeling of the (R) and (S) enantiomers would predict their respective VCD spectra. Comparison of the experimental VCD spectrum with these calculated spectra can unambiguously assign the absolute configuration of the predominant enantiomer in a sample. acs.org This technique has been successfully applied to determine the absolute configurations of spirocyclopropylazetidine products. acs.org

Theoretical and Computational Investigations into Azetidine and Azetidinol Chemistry

Density Functional Theory (DFT) Studies on Reaction Mechanisms.nih.govresearchgate.netmdpi.comacs.org

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions involving azetidines. cuny.edu It allows for the detailed examination of reaction pathways, including the characterization of transition states and intermediates that are often difficult to capture experimentally. nih.gov

DFT calculations have been instrumental in elucidating the mechanisms of azetidine (B1206935) ring formation. For instance, in the context of photocatalyzed azetidine synthesis, computational models have been developed to predict which reactant pairs will successfully form azetidines. mit.eduthescience.dev These models often focus on the energies of the frontier molecular orbitals of the reactants. When the excited states of the reacting molecules are closely matched, the energy required to reach the transition state is lowered, facilitating the reaction. thescience.dev

One notable example is the Norrish-Yang cyclization to form azetidinols. nih.govresearchgate.net This photochemical reaction proceeds through a 1,5-hydrogen abstraction to form a 1,4-biradical intermediate, which then undergoes ring closure to create the azetidine ring. nih.gov DFT studies can model the energetics of this pathway, helping to understand the factors that influence the efficiency of the cyclization versus competing side reactions like Norrish type II cleavage. nih.gov

Furthermore, computational studies have been used to understand the mechanism of strain-release reactions of azabicyclo[1.1.0]butanes (ABBs) to form densely functionalized azetidines. chemrxiv.org These investigations, combining DFT with spectroscopic techniques, have helped to elucidate the energy-transfer processes and the interception of radical intermediates by the ABB to yield the final azetidine product. chemrxiv.org

Computational modeling plays a crucial role in predicting and explaining the regioselectivity and stereoselectivity of reactions involving azetidines. researchgate.netmit.edu For instance, in the synthesis of 2-arylazetidines, quantum chemical investigations have provided a mechanistic understanding that aligns with and explains Baldwin's rules for ring-formation reactions. acs.org These studies have shown that under kinetic control, the formation of the strained four-membered azetidine ring is favored over the thermodynamically more stable five-membered ring. acs.org

DFT calculations have also been used to study the stereoselectivity of N-heterocyclic carbene (NHC)-catalyzed cycloadditions to form β-lactones, which can be precursors to azetidines. rsc.org These studies can identify the most favorable reaction pathway and predict the major stereoisomer formed, which is in good agreement with experimental results. rsc.org Similarly, in the Lewis acid-catalyzed reactions of 5-alkoxyoxazoles with aldehydes, DFT has been used to understand the factors controlling regiochemistry and stereochemistry, revealing that the substitution pattern on the oxazole (B20620) ring is critical for the observed outcome. nih.gov

In the context of functionalizing existing azetidine rings, computational studies have shed light on the stereoconvergence observed in the α-lithiation of N-alkyl 2-oxazolinylazetidines. uniba.itmdpi.com DFT calculations suggested the presence of η3-coordinated species for the diastereomeric lithiated azetidines, helping to rationalize the high stereoselectivity observed upon trapping with electrophiles. uniba.itmdpi.com

Conformational Analysis of Azetidine Rings and Substituents

The conformation of the azetidine ring and its substituents is a key determinant of its chemical and biological properties. The four-membered ring is not planar and can exist in puckered conformations. The nature and position of substituents can significantly influence the ring's preferred conformation and the barrier to ring inversion.

For the specific compound 1-(4-methylcyclohexyl)azetidin-3-ol, the conformational landscape is complex, involving the puckering of the azetidine ring, the chair-boat interconversion of the cyclohexyl ring, and the relative orientation of the two rings and the hydroxyl group. Computational methods like molecular mechanics and quantum chemistry calculations are essential to explore the potential energy surface and identify the low-energy conformers.

Azetidine Ring Puckering: The azetidine ring typically adopts a puckered conformation to relieve some of the inherent ring strain. The degree of puckering and the preferred conformation (e.g., envelope or twisted) are influenced by the substituents.

Cyclohexyl Ring Conformation: The 4-methylcyclohexyl group will predominantly exist in a chair conformation with the methyl group in the equatorial position to minimize steric interactions.

Relative Orientation: The orientation of the cyclohexyl group relative to the azetidine ring (axial vs. equatorial attachment to the nitrogen) and the orientation of the hydroxyl group on the azetidine ring will lead to a variety of possible diastereomeric and conformational isomers.

Insights into Ring Strain Influence on Reactivity and Stability.researchwithrutgers.comrsc.orgresearchgate.net

The reactivity of azetidines is largely governed by their significant ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain is intermediate between that of the more reactive aziridines (27.7 kcal/mol) and the less reactive pyrrolidines (5.4 kcal/mol). rsc.org This balance makes azetidines stable enough for handling while also being susceptible to unique strain-driven reactions. researchwithrutgers.comrsc.orgrsc.org

The inherent strain in the azetidine ring can lead to stability issues under certain conditions. For example, some N-substituted azetidines have been shown to undergo acid-mediated intramolecular ring-opening decomposition. nih.gov Computational studies can help to understand the mechanism of such decomposition pathways, enabling the design of more stable analogs. nih.gov The strain also makes azetidines susceptible to metabolic ring-opening, for instance, through reaction with glutathione. nih.gov

The concept of "strain-release" is a powerful strategy in synthetic chemistry. chemrxiv.org By using highly strained precursors like azabicyclo[1.1.0]butanes, chemists can access densely functionalized azetidines through reactions that are driven by the release of this strain energy. chemrxiv.org Similarly, the photochemical formation of azetidinols followed by their ring-opening takes advantage of the "build and release" of molecular strain to synthesize more complex molecules. nih.govresearchgate.net

Predictive Modeling for Synthetic Pathway Design.mit.eduthescience.dev

Predictive modeling, often employing computational chemistry, is increasingly being used to guide the synthesis of azetidines. mit.eduthescience.dev This approach can save significant time and resources by prescreening potential starting materials and reaction conditions, rather than relying on a trial-and-error process. mit.eduthescience.dev

This predictive power is not limited to reaction success. Computational models can also be used to design synthetic routes to new azetidine derivatives with desired properties. By understanding the relationship between structure and reactivity, chemists can computationally design novel target molecules and then use the models to identify the most promising synthetic pathways to access them.

Molecular Dynamics Simulations (if applicable to specific research questions)

Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules over time. While specific MD studies on this compound were not found in the initial search, the application of MD to related azetidine systems highlights its potential utility.

MD simulations have been used to parameterize and evaluate the behavior of azetidine-2-carboxylic acid (Aze), a proline analogue, in aqueous and non-polar environments. nih.gov These simulations revealed that Aze has a greater tendency to undergo trans→cis peptide bond isomerization compared to proline, which can significantly alter polypeptide chain conformation. nih.gov Such insights are crucial for understanding the potential effects of incorporating azetidine-containing building blocks into peptides and proteins. nih.gov

In another study, MD simulations were used in conjunction with molecular docking to investigate the potential of an azetidine derivative as an antiviral agent. researchgate.net The simulations were used to validate the docking results and assess the stability of the compound-protein complex, providing insights into its potential inhibitory activity. researchgate.net

For this compound, MD simulations could be employed to:

Explore Conformational Dynamics: To study the flexibility of the molecule, including the puckering of the azetidine ring and the interconversion between different conformers.

Analyze Solvation: To understand how the molecule interacts with solvent molecules, which can influence its reactivity and properties.

Investigate Interactions with Biological Targets: If the molecule is being studied for its biological activity, MD simulations can be used to model its binding to a target protein and to understand the key interactions that stabilize the complex.

Chemical Biology Applications and Scaffold Utility of Azetidine and Azetidinol Derivatives

Azetidines as Conformationally Restricted Amino Acid Analogs and Peptidomimetics

The design of peptidomimetics—molecules that mimic the structure and function of peptides—is a cornerstone of drug discovery, aiming to overcome the poor metabolic stability and bioavailability of natural peptides. nih.gov A key strategy in this field is the use of conformationally restricted amino acid analogs to lock the peptide backbone into a bioactive conformation, thereby enhancing potency and selectivity. enamine.netlifechemicals.com

Azetidines are particularly effective in this role. enamine.net The rigid four-membered ring significantly limits the rotational freedom of the molecule compared to open-chain analogues or even larger rings like pyrrolidine (B122466) (the core of proline). enamine.netlifechemicals.com This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. enamine.net Azetidine-2-carboxylic acid, for instance, is a well-known proline analogue that forces a tighter turn in a peptide chain.

Key Research Findings:

Conformational Constraint: The incorporation of azetidine (B1206935) rings into peptide sequences provides a higher degree of conformational restriction than many other cyclic amino acids. enamine.net This rigidity is crucial for controlling the topography of side chains, which is critical for molecular recognition at receptor surfaces. nih.gov

Metabolic Stability: Peptides containing azetidine-based amino acids often exhibit enhanced resistance to enzymatic degradation. lifechemicals.com The unnatural constrained backbone is not easily recognized by proteases, leading to a longer biological half-life.

Scaffold for Bioactive Peptides: Numerous studies have demonstrated the successful replacement of natural amino acids, particularly proline, with azetidine analogs in bioactive peptides. lifechemicals.com This has led to the development of compounds with improved pharmacological profiles, including angiotensin-converting enzyme (ACE) inhibitors and antidiabetic drugs. lifechemicals.com For example, the replacement of proline with azetidine analogues has been a successful strategy in designing drugs like the anticoagulant Ximelagatran and the ACE inhibitor Zabicipril. lifechemicals.com

Table 1: Comparison of Proline and Azetidine-2-carboxylic acid as Peptide Building Blocks

| Feature | Proline (Pyrrolidine-2-carboxylic acid) | Azetidine-2-carboxylic acid | Significance in Peptidomimetics |

|---|---|---|---|

| Ring Size | 5-membered | 4-membered | The smaller ring size of azetidine imposes greater conformational rigidity. |

| Backbone Dihedral Angles (Φ, Ψ) | More flexible, allows for cis/trans isomerization | Highly constrained, prefers a specific backbone geometry | Provides a tool to "lock" a peptide into a desired bioactive conformation. |

| Metabolic Stability | Susceptible to cleavage by certain proteases | Generally more resistant to enzymatic degradation | Leads to improved pharmacokinetic properties of the resulting peptidomimetic. lifechemicals.com |

| Application Example | Natural constituent of many peptides and proteins | Used to create more stable and potent analogues of bioactive peptides. lifechemicals.com | A key building block for enhancing drug-like properties. lifechemicals.com |

Azetidinols as Chiral Templates in Asymmetric Synthesis

Chiral azetidinols, such as 1-(4-Methylcyclohexyl)azetidin-3-ol, are valuable intermediates in asymmetric synthesis, where the goal is to create a specific enantiomer of a chiral molecule. The hydroxyl group and the stereocenter(s) on the azetidine ring can serve as powerful controllers of stereoselectivity in subsequent chemical transformations. researchgate.net

The synthesis of enantiomerically pure azetidines has historically been a challenge, which limited their use. acs.orgresearchgate.net However, new methods have been developed to access these chiral building blocks. nih.gov For example, chiral azetidin-3-ones can be synthesized via gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, which are themselves accessible through chiral sulfinamide chemistry. nih.gov These azetidinones can then be reduced to the corresponding chiral azetidinols.

Key Research Findings:

Stereodirecting Group: The hydroxyl group of an azetidinol (B8437883) can direct incoming reagents to a specific face of the molecule, either through hydrogen bonding or by acting as a bulky steric blocking group.

Chiral Ligands and Catalysts: Chiral azetidine-derived molecules, including azetidinols, have been successfully employed as ligands in asymmetric catalysis. researchgate.net They have been used to induce asymmetry in a variety of reactions, including diethylzinc (B1219324) additions to aldehydes, Friedel-Crafts alkylations, and Michael-type reactions. researchgate.net

Synthesis of Enantiopure Compounds: Azetidinone frameworks, the precursors to azetidinols, are considered valuable chiral templates. researchgate.net The strain-induced ring-opening of chiral 3-azetidinones with nucleophiles can produce a wide array of α-amino acid derivatives with complete retention of enantiopurity. nih.gov

Design of Diversity-Oriented Synthesis (DOS) Libraries based on Azetidine Scaffolds

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to generate collections of structurally diverse small molecules. The goal is to explore novel areas of chemical space to identify new biological probes and drug leads. researchgate.netnih.gov The rigid, three-dimensional nature of the azetidine scaffold makes it an excellent starting point for DOS. nih.gov

A densely functionalized azetidine core can be elaborated into a wide variety of fused, bridged, and spirocyclic ring systems. nih.govnih.gov By starting with a common azetidine-based intermediate, multiple reaction pathways can be employed to rapidly generate a library of thousands of distinct compounds.

Key Research Findings:

Scaffold-Based Elaboration: Researchers at the Broad Institute have described the synthesis and diversification of a densely functionalized azetidine ring system. nih.govbroadinstitute.org Starting from a common trisubstituted azetidine core, they generated various structurally unique molecular scaffolds, including an azetidine-fused 8-membered ring via ring-closing metathesis. acs.org

CNS-Focused Libraries: The physicochemical properties of these azetidine-based libraries, such as molecular weight, lipophilicity, and polar surface area, can be tailored for specific biological targets. nih.gov For instance, libraries have been designed with properties optimized for penetrating the blood-brain barrier (BBB) to target the central nervous system (CNS). researchgate.netnih.gov

Solid-Phase Synthesis: To facilitate high-throughput synthesis, azetidine scaffolds can be immobilized on a solid support. This allows for the rapid and efficient construction of large compound libraries, as demonstrated by the synthesis of a 1976-membered library of spirocyclic azetidines. acs.orgbroadinstitute.org

Table 2: Example of a DOS Approach Using an Azetidine Scaffold

| Starting Material | Reaction Type | Resulting Scaffold Type | Significance |

|---|---|---|---|

| Functionalized Azetidine Core | Intramolecular Cyclization | Fused Bicyclic Azetidine | Rapidly builds molecular complexity. nih.gov |

| Functionalized Azetidine Core | Ring-Closing Metathesis | Bridged Azetidine System | Accesses unique and rigid 3D shapes. acs.org |

| Functionalized Azetidine Core | Spirocyclization | Spirocyclic Azetidine | Creates novel chemical matter with desirable physicochemical properties. acs.org |

| Functionalized Azetidine Core | Multi-component Reaction | Highly Substituted Azetidine | Efficiently explores substituent diversity around the core scaffold. |

Application as Bioisosteres in Lead Optimization and Scaffold Hopping

Bioisosterism is a strategy in medicinal chemistry where one part of a molecule is replaced by another with similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. nih.gov The azetidine ring is an attractive bioisostere for several common chemical groups. tcichemicals.com Its rigid, three-dimensional structure can introduce favorable properties compared to more planar or flexible moieties. tcichemicals.comnih.gov

Key Research Findings:

Replacing Planar and Flexible Groups: Azetidines can serve as bioisosteres for morpholine, piperazine, and even aromatic rings. tcichemicals.com This replacement increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a property often correlated with improved solubility, reduced toxicity, and better clinical success rates. tcichemicals.com

Modulating Physicochemical Properties: The introduction of an azetidine ring can significantly alter a molecule's properties. For example, replacing a gem-dimethyl group with a spiro-azetidine can modulate lipophilicity and basicity (pKa), which can be crucial for optimizing drug absorption and reducing off-target effects like hERG channel binding. nih.gov

Scaffold Hopping: Azetidines are used in "scaffold hopping," where the core structure of a known active compound is replaced with the azetidine ring to create a novel chemical series. This is a powerful tactic for generating new intellectual property and escaping patent-protected chemical space while retaining the desired biological activity. acs.org

Table 3: Azetidine as a Bioisosteric Replacement

| Common Functional Group | Bioisosteric Azetidine Analogue | Potential Advantages of Replacement |

|---|---|---|

| gem-Dimethyl Group | 3,3-Spiro-azetidine | Introduces a basic handle, modulates lipophilicity, improves 3D character. nih.gov |

| Piperidine/Piperazine | Substituted Azetidine | Reduces molecular weight, offers different substituent vectors, can alter pKa. tcichemicals.com |

| Phenyl Ring | Azetidine-containing bicyclic structures | Increases Fsp³ character, improves solubility and metabolic profile. tcichemicals.com |

| tert-Butyl Group | 1-(tert-Butyl)azetidine derivative | Can improve metabolic stability and provide a rigid exit vector. nih.gov |

Azetidines as Ligands for Metal Complexes in Catalysis

The nitrogen atom of the azetidine ring can act as a Lewis base, donating its lone pair of electrons to a metal center to form a coordination complex. When the azetidine scaffold is appropriately functionalized with other donor atoms (e.g., from pyridyl or aminoethyl substituents), it can act as a multidentate ligand. rsc.org These azetidine-based ligands can be used to create novel metal catalysts for a wide range of chemical reactions. ub.bw

Key Research Findings:

Multidentate Ligand Design: Azetidine derivatives have been designed to act as tridentate ligands for metals like Copper(II). rsc.org For instance, 1-(2-aminoethyl)-3-methyl-3-(2-pyridyl)azetidine coordinates to Cu(II) through the azetidine nitrogen, the terminal amino nitrogen, and the pyridyl nitrogen. nih.gov

Asymmetric Catalysis: Chiral, non-racemic azetidines are of particular interest for asymmetric catalysis. researchgate.net The defined stereochemistry of the ligand can create a chiral environment around the metal center, forcing a reaction to proceed with high enantioselectivity. researchgate.net

Catalytic Applications: Azetidine-ligated metal complexes have shown promise in various catalytic transformations. While the field is still developing compared to ligands based on larger rings like pyrrolidine, azetidines have been used in reactions such as Suzuki-Miyaura couplings and various addition reactions. researchgate.netub.bw

Q & A

Q. What are the optimal synthetic routes for 1-(4-Methylcyclohexyl)azetidin-3-ol, considering stereochemistry and yield?

Q. How can NMR spectroscopy confirm the structure and purity of this compound?

Methodological Answer:

- 1H NMR : Identify characteristic peaks:

- Azetidine ring protons : δ 3.20–4.70 ppm (multiplet, 4H) .

- 4-Methylcyclohexyl group : δ 1.20–2.08 ppm (m, methyl and cyclohexyl protons) .

- 13C NMR : Confirm stereochemistry:

- Azetidine carbons: δ 48–63 ppm; cyclohexyl carbons: δ 26–35 ppm .

- Purity Check : Use integration ratios and absence of extraneous peaks. Compare with reference spectra from structurally similar compounds (e.g., azetidin-3-ol derivatives) .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

Methodological Answer:

- Stability : Store at 2–8°C in inert atmosphere (N₂/Ar) to prevent oxidation of the hydroxyl group .

- Solubility : Test in polar aprotic solvents (DMSO, DMF) for biological assays; logP can be estimated using computational tools (e.g., PubChem data for analogous cyclohexyl alcohols) .

- Hygroscopicity : Use Karl Fischer titration to assess water content; store with desiccants .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of azetidin-3-ol derivatives?

Methodological Answer:

- Meta-Analysis : Aggregate data from diverse sources (e.g., Reaxys, PubChem) and apply statistical tools (e.g., ANOVA) to identify outliers .

- Mechanistic Studies : Use molecular docking to compare binding affinities of this compound with targets (e.g., Bcl-2/Bcl-xL for apoptosis studies) .

- Dose-Response Validation : Replicate assays (e.g., cytotoxicity in HT-29 cells) under standardized conditions to verify discrepancies .

Q. What in vitro assays are appropriate for assessing the cytotoxic potential of this compound?

Methodological Answer:

- Cell Viability Assays : Use MTT/XTT in colon cancer cell lines (e.g., HT-29) with positive controls (e.g., methyl-CCNU) .

- DNA Damage Assessment : Comet assay or γH2AX staining to evaluate genotoxicity, referencing protocols for nitrosoureas .

- Apoptosis Markers : Measure caspase-3/7 activity via fluorometric assays .

Q. How does the 4-methylcyclohexyl group influence the compound’s interaction with biological targets?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing cyclohexyl with phenyl) and compare IC₅₀ values in cytotoxicity assays .

- Molecular Dynamics Simulations : Analyze hydrophobic interactions between the cyclohexyl group and protein pockets (e.g., Bcl-xL) .

- Permeability Assays : Use Caco-2 monolayers to assess impact of lipophilicity on cellular uptake .

Data Contradiction Analysis

Q. How to address conflicting data on the carcinogenicity of cyclohexyl-containing compounds?

Methodological Answer:

- Comparative Toxicology : Cross-reference data from IARC and NTP reports on structurally related nitrosoureas (e.g., methyl-CCNU) .

- Metabolite Profiling : Use LC-MS to identify potential carcinogenic metabolites (e.g., nitroso derivatives) .

- In Vivo Validation : Conduct rodent studies with controlled dosing, comparing tumor incidence to historical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.